RWJ52353 α2D Receptor Binding Affinity and Subtype Selectivity vs. Clonidine and Dexmedetomidine
RWJ52353 binds the α2D adrenergic receptor with a Ki of 1.5 nM, exhibiting high affinity that is >1000-fold greater than clonidine (Ki = 1700 ± 200 nM for rodent α2D-AR) and dexmedetomidine (Ki = 1700 ± 200 nM for rodent α2D-AR) . Selectivity for α2D over α2A is 169-fold (1.5 nM vs. 254 nM), whereas clonidine and dexmedetomidine lack significant α2D/α2A discrimination in rodent systems .
| Evidence Dimension | Binding Affinity (Ki) for Rodent α2D Adrenergic Receptor |
|---|---|
| Target Compound Data | 1.5 nM |
| Comparator Or Baseline | Clonidine: 1700 ± 200 nM; Dexmedetomidine: 1700 ± 200 nM |
| Quantified Difference | >1133-fold higher affinity vs. clonidine; >1133-fold higher affinity vs. dexmedetomidine |
| Conditions | Radioligand binding assays using recombinant rodent α2D adrenoceptors expressed in heterologous systems |
Why This Matters
This exceptional affinity and selectivity enable precise pharmacological probing of α2D-AR function in rodent models without confounding contributions from α2A-AR activation, a limitation inherent to clinically available α2 agonists.
